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Compound Name: [Dmt1]DALDA

Cat. No.: B526439 Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of [Dmt¹]DALDA

Introduction
[Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂) is a synthetic tetrapeptide analogue of the

endogenous opioid peptide dermorphin.[1][2] It is distinguished by its high potency and

remarkable selectivity as a mu-opioid receptor (MOR) agonist.[1][3] The substitution of the N-

terminal tyrosine with 2',6'-dimethyltyrosine (Dmt) is a key structural modification that confers

unique pharmacological properties, including enhanced receptor affinity, increased potency,

and the ability to cross the blood-brain barrier.[2][4][5] Beyond its potent analgesic effects,

[Dmt¹]DALDA also exhibits antioxidant properties, making it a bifunctional molecule of

significant interest in drug development for pain management and conditions involving

oxidative stress.[5][6] This guide provides a comprehensive overview of the discovery,

synthesis, pharmacological properties, and mechanisms of action of [Dmt¹]DALDA for

researchers and drug development professionals.

Discovery and Rationale for Development
The development of [Dmt¹]DALDA was rooted in structure-activity relationship studies of

DALDA (H-Tyr-d-Arg-Phe-Lys-NH₂), a hydrophilic and selective MOR agonist derived from

dermorphin.[1] While DALDA itself showed high affinity for the MOR, its clinical utility was

limited by poor penetration of the blood-brain barrier.[2] The strategic replacement of the Tyr¹

residue with Dmt was a pivotal discovery. The two electron-donating methyl groups on the

phenol moiety of Dmt not only enhance its antioxidant activity but also significantly increase the
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peptide's binding affinity and agonist potency at the mu-opioid receptor.[2][4][5] This single

amino acid substitution resulted in a 27-fold increase in binding affinity for the human MOR and

a 292-fold increase in agonist potency compared to the parent compound, DALDA.[2][4]

Quantitative Pharmacological Data
The pharmacological profile of [Dmt¹]DALDA has been extensively characterized through

various in vitro and in vivo assays. The following tables summarize the key quantitative data

regarding its receptor binding affinity, selectivity, and functional potency.

Table 1: Receptor Binding Affinity and Selectivity of [Dmt¹]DALDA

Receptor
Subtype

Ligand
Species/Tis
sue

Kᵢ (nM)
Selectivity
Ratio (Kᵢ
ratio μ/δ/κ)

Reference

Mu (μ) [Dmt¹]DALDA Rat Brain 0.143 1:14700:156 [7]

[Dmt¹]DALDA
Human

(hMOR)
0.199 (Kᵈ)

hMOR:hDOR

≈ 10,000
[3]

DALDA Rat Brain 1.69 - [4]

Delta (δ) [Dmt¹]DALDA Rat Brain ~2100 - [7]

Kappa (κ) [Dmt¹]DALDA Rat Brain ~22.3 - [7]

Table 2: In Vitro and In Vivo Potency of [Dmt¹]DALDA
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Assay Type Metric
[Dmt¹]DALD
A

Morphine Notes Reference

[³⁵S]GTPγS

Binding

Agonist

Potency

292-fold >

DALDA
-

Full agonist

at hMOR and

hDOR; partial

at hKOR.[2]

[3][4]

[2][3][4]

35-fold >

DAMGO
- [4]

Analgesia

(s.c.)
Potency

40-220-fold >

Morphine
-

Mouse tail-

flick test.[1][5]
[1][5]

Analgesia

(i.th.)
Potency

~3000-5000-

fold >

Morphine

-

Rat/Mouse

tail-flick test.

[5][7][8]

[5][7][8]

CRPS-I

Model

Mechanical

Allodynia

Reversal

15-fold >

Morphine
-

Chronic post-

ischemia pain

(CPIP) rat

model.[5]

[5]

CRPS-I

Model

Heat Algesia

Test

4.5-fold >

Morphine
-

CPIP rat

model.[5]
[5]

Experimental Protocols
This section provides detailed methodologies for the synthesis and key pharmacological

assays of [Dmt¹]DALDA.

Solid-Phase Peptide Synthesis (SPPS) of [Dmt¹]DALDA
[Dmt¹]DALDA is synthesized using the solid-phase method, typically employing Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.[5][7]

Materials:

Rink Amide resin (e.g., 100-200 mesh, ~0.24 mequiv/g)[7]
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Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-d-Arg(Pbf)-OH,

Fmoc-Dmt-OH

Coupling agents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)[7]

Deprotection agent: 20% piperidine in DMF (N,N-dimethylformamide)

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g.,

95:2.5:2.5 v/v)

Solvents: Dichloromethane (DCM), DMF, Diethyl ether

Purification: Preparative High-Performance Liquid Chromatography (HPLC)

Protocol:

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine

in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin

thoroughly with DMF and DCM.

Amino Acid Coupling:

Pre-activate the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with PyBOP

and HOBt in DMF.

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2

hours at room temperature.

Monitor the coupling reaction using a ninhydrin test. If incomplete, repeat the coupling

step.

Wash the resin with DMF and DCM.

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the

subsequent amino acids in the sequence: Phe, d-Arg(Pbf), and Dmt.
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Final Deprotection: After coupling the final amino acid (Fmoc-Dmt-OH), perform a final Fmoc

deprotection as described in Step 2.

Cleavage and Side-Chain Deprotection: Wash the fully assembled peptide-resin with DCM

and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room

temperature to cleave the peptide from the resin and remove the side-chain protecting

groups (Boc and Pbf).

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl

ether to the TFA filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the

ether wash.

Purification: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g.,

water/acetonitrile mixture) and purify using preparative reverse-phase HPLC.

Lyophilization and Characterization: Lyophilize the pure HPLC fractions to obtain the final

peptide as a white powder. Confirm the identity and purity by mass spectrometry and

analytical HPLC.

Radioligand Receptor Binding Assay
This assay determines the binding affinity (Kᵢ) of [Dmt¹]DALDA for opioid receptors.

Materials:

Cell membranes from cells expressing the human mu-opioid receptor (e.g., CHO-hMOR

cells)[4]

Radioligand: [³H][Dmt¹]DALDA or [³H]DAMGO[3]

Incubation buffer: e.g., 50 mM Tris-HCl, pH 7.4

Non-specific binding control: Naloxone (high concentration)

Glass fiber filters and a cell harvester

Scintillation cocktail and a liquid scintillation counter
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Protocol:

Membrane Preparation: Homogenize CHO-hMOR cells and prepare a crude membrane

fraction by centrifugation. Resuspend the membrane pellet in the incubation buffer.

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the

radioligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled competitor

peptide ([Dmt¹]DALDA). For total binding, omit the competitor. For non-specific binding, add

a saturating concentration of naloxone.

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to

reach equilibrium.

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell

harvester. Quickly wash the filters with ice-cold incubation buffer to remove unbound

radioligand.

Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure

the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the competitor

concentration. Determine the IC₅₀ value (concentration of competitor that inhibits 50% of

specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay
This assay measures the ability of [Dmt¹]DALDA to activate G-proteins, determining its agonist

potency (EC₅₀) and efficacy.

Materials:

CHO-hMOR cell membranes[4][9]

[³⁵S]GTPγS radioligand

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
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GDP (Guanosine diphosphate)

Varying concentrations of [Dmt¹]DALDA

Basal control (buffer only) and non-specific binding control (unlabeled GTPγS)

Protocol:

Assay Mixture: Prepare a master mix containing cell membranes, GDP, and [³⁵S]GTPγS in

the assay buffer.

Incubation: Add the assay mixture to wells containing either buffer (basal activity) or varying

concentrations of [Dmt¹]DALDA. Incubate at 30°C for 60 minutes.

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters,

similar to the binding assay.

Quantification: Measure the amount of bound [³⁵S]GTPγS on the filters using a liquid

scintillation counter.

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the

[Dmt¹]DALDA concentration. Fit the data to a sigmoidal dose-response curve to determine

the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal efficacy).

Signaling Pathways and Experimental Workflow
The mechanisms of action for [Dmt¹]DALDA are multifaceted, involving classical opioid receptor

signaling and unique secondary functions.

Canonical Mu-Opioid Receptor Signaling
As a potent MOR agonist, [Dmt¹]DALDA activates the canonical G-protein coupled receptor

signaling cascade.[10] The receptor is coupled to an inhibitory G-protein (Gαi/o), which, upon

activation, initiates several downstream events.
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Canonical MOR signaling pathway activated by [Dmt¹]DALDA.

Bifunctional Mechanism of Action
A key feature of [Dmt¹]DALDA is its dual functionality as both a MOR agonist and a

mitochondria-targeted antioxidant. The Dmt residue scavenges reactive oxygen species (ROS),

while the peptide's structure facilitates its accumulation in mitochondria. This dual action is

particularly relevant in neuropathic pain states where mitochondrial ROS play a significant role.

[5][11]
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Bifunctional mechanism of [Dmt¹]DALDA.

Experimental Characterization Workflow
The development and validation of [Dmt¹]DALDA follows a logical progression from chemical

synthesis to comprehensive in vivo evaluation.
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Workflow for the synthesis and characterization of [Dmt¹]DALDA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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